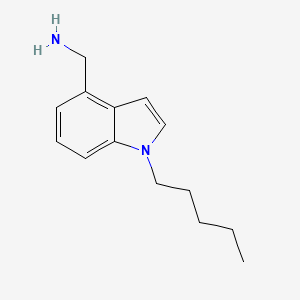

(1-Pentyl-1H-indol-4-yl)methanamine

Description

(1-Pentyl-1H-indol-4-yl)methanamine is a synthetic indole derivative featuring a pentyl chain attached to the indole nitrogen and a methanamine group at the 4-position of the indole ring.

Properties

IUPAC Name |

(1-pentylindol-4-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2/c1-2-3-4-9-16-10-8-13-12(11-15)6-5-7-14(13)16/h5-8,10H,2-4,9,11,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHAUMTCCSYPLGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=CC2=C(C=CC=C21)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Pentyl-1H-indol-4-yl)methanamine typically involves the reaction of 1-pentylindole with formaldehyde and ammonia or an amine. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

1.1. Reductive Amination

The primary amine group can be synthesized via reductive amination of 1-pentyl-1H-indole-4-carbaldehyde. A typical protocol involves:

-

Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄)

-

Conditions : Methanol/water or THF at 0–25°C

Example Reaction :

1.2. Nitrile Reduction

Alternative synthesis involves reduction of a nitrile precursor:

-

Reagents : LiAlH₄ or catalytic hydrogenation (Pd/C, H₂)

-

Conditions : THF under reflux or methanol at 40–50°C

Electrophilic Substitution on the Indole Ring

The indole core undergoes electrophilic substitution, though steric hindrance from the pentyl group may direct reactivity to specific positions:

Amine Functional Group Reactions

The primary amine participates in standard nucleophilic reactions:

3.1. Acylation

-

Reagents : Acetyl chloride, benzoyl chloride

-

Conditions : Pyridine or DCM, room temperature

-

Product : Secondary amides (e.g., N-acetyl or N-benzoyl derivatives) .

3.2. Alkylation

-

Reagents : Alkyl halides (e.g., methyl iodide)

-

Conditions : K₂CO₃, DMF, 60°C

-

Product : Tertiary amines (e.g., N,N-dimethyl derivatives) .

Metabolic Reactions

In biological systems, the pentyl chain undergoes hydroxylation:

-

Site : ω- or ω-1 positions of the pentyl chain

-

Enzymes : Cytochrome P450 (CYP3A4, CYP2C19)

-

Metabolites : 4-Hydroxypentyl or 5-hydroxypentyl derivatives .

Example Metabolic Pathway :

5.1. Colorimetric Assay

-

Reagents : p-DMAB, silica-sulfuric acid

-

Conditions : 80°C, 30 min

5.2. Derivatization for LC-MS

-

Reagents : Dansyl chloride

-

Conditions : Alkaline buffer, 60°C

-

Product : Fluorescent dansyl derivative for enhanced detection .

Stability and Degradation

-

Photodegradation : UV light induces decomposition via indole ring oxidation.

-

Acidic Hydrolysis : Cleavage of the pentyl chain under strong acidic conditions (HCl, reflux) .

Table 1: Synthetic Routes to this compound

Scientific Research Applications

(1-Pentyl-1H-indol-4-yl)methanamine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (1-Pentyl-1H-indol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Observations :

- Substituent Position : The 4-position methanamine in (1-Methyl-1H-indol-4-yl)methanamine contrasts with 3-yl or 5-yl analogs (e.g., ), where positional isomerism can drastically affect receptor binding and metabolic pathways .

- Hazard Profile : Shorter alkyl chains (e.g., methyl) correlate with higher acute toxicity (H314), whereas bulkier groups like phenylethanamine () may reduce reactivity and hazards .

Functional Group Analogues

- Methanamine vs. Methanone: lists pentyl-indol-3-yl methanones (e.g., (4-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone), which replace the amine group with a ketone.

- Ethylamine vs. Methanamine : 2-(1H-Indol-4-yl)ethanamine () has an ethylamine side chain, extending the distance between the indole core and the amine group, which may influence interactions with enzymatic or receptor sites .

Biological Activity

(1-Pentyl-1H-indol-4-yl)methanamine, an indole derivative, has garnered attention due to its potential biological activities. This compound is structurally related to various bioactive indoles, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, summarizing its antimicrobial, antiviral, and anticancer properties based on recent studies and findings.

Chemical Structure and Synthesis

The synthesis of this compound typically involves the reaction of 1-pentylindole with formaldehyde and ammonia or an amine under reductive conditions. This process yields a compound that exhibits a unique indole framework conducive to biological activity .

Antimicrobial Properties

Recent studies have investigated the antimicrobial efficacy of this compound against various pathogens. The compound has shown promising results against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values indicating significant antibacterial activity.

| Pathogen | MIC (µg/mL) |

|---|---|

| Methicillin-resistant S. aureus | ≤0.25 |

| Escherichia coli | >200 |

| Pseudomonas aeruginosa | >200 |

This data suggests that while the compound exhibits strong activity against certain Gram-positive bacteria, it is less effective against Gram-negative strains .

Antiviral Activity

The antiviral potential of this compound has also been explored, particularly its ability to inhibit viral replication. Preliminary studies indicate that this compound may interfere with viral proteins, thereby preventing the replication cycle of specific viruses. Detailed mechanisms remain under investigation, but initial findings suggest a role in modulating viral protein interactions.

Anticancer Properties

The anticancer activity of this compound has been a focal point in recent research. The compound appears to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that it can reduce the viability of several cancer cell lines significantly.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 10 |

| A549 (Lung Cancer) | 20 |

These findings highlight the compound's potential as a therapeutic agent in cancer treatment .

The biological activity of this compound is believed to stem from its interaction with various molecular targets. The indole moiety allows for binding with receptors involved in cell signaling pathways, which may lead to altered cellular responses, including inhibition of tumor growth and modulation of immune responses against infections .

Case Studies

A case study involving a series of indole derivatives demonstrated that modifications to the indole structure could enhance antimicrobial and anticancer activities. Specifically, derivatives similar to this compound showed improved selectivity and potency against targeted pathogens and cancer cells. These investigations underscore the importance of structural variations in optimizing therapeutic efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.